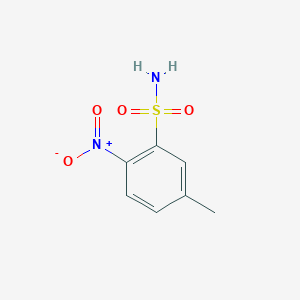

5-Methyl-2-nitrobenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-5-2-3-6(9(10)11)7(4-5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUWFBJSKVGMSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 2 Nitrobenzene 1 Sulfonamide

General Principles of Sulfonamide Synthesis Applicable to Nitrobenzenesulfonamides

The formation of the sulfonamide functional group is a cornerstone of medicinal and industrial chemistry. libretexts.org The methodologies are broadly applicable, including to nitro-substituted aromatic compounds like 5-Methyl-2-nitrobenzene-1-sulfonamide. These syntheses can be categorized into direct and indirect routes.

Formation via the Reaction of Sulfonyl Chlorides with Ammonia (B1221849) or Amines

The most conventional and widely utilized method for synthesizing primary sulfonamides is the reaction of a sulfonyl chloride with ammonia. acs.org This reaction is a classic example of nucleophilic acyl substitution, where ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. A base is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction. acs.org

The general reaction is as follows: R-SO₂Cl + 2 NH₃ → R-SO₂NH₂ + NH₄Cl

This approach is highly effective, provided the corresponding sulfonyl chloride is stable and readily available. For the synthesis of this compound, the precursor 2-methyl-5-nitrobenzenesulfonyl chloride is reacted with an ammonia source. A patent for a related compound, 2-methyl-5-aminobenzenesulfonamide, describes a process where 2-methyl-5-nitrobenzenesulfonyl chloride is reacted with ammonia water in a high-temperature, high-pressure hydrogenation reaction, which simultaneously forms the sulfonamide and reduces the nitro group. google.com

Indirect Synthetic Routes for Sulfonamide Moiety Introduction

While the sulfonyl chloride route is common, several indirect methods have been developed to overcome its limitations, such as the harsh conditions often required for preparing sulfonyl chlorides. libretexts.org These alternative strategies offer greater functional group tolerance and utilize different sulfur-based precursors.

Alternative synthetic strategies include:

From Sulfinate Salts: Primary sulfonamides can be prepared from sulfinate salts by reacting them with an electrophilic nitrogen source, such as hydroxylamine-O-sulfonic acid (HOSA).

From Thiols: Thiols can be converted directly into sulfonamides through oxidative processes. One method involves the direct oxidative chlorination of a thiol to form the sulfonyl chloride intermediate in situ, which then reacts with an amine. Another approach is an electrochemical synthesis using thiols and amines, which has been shown to be effective with ammonia. libretexts.org

Using SO₂ Surrogates: Modern methods utilize sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), in catalyzed reactions with boronic acids and amines to form sulfonamides.

These indirect routes provide versatility in synthesis, particularly when the desired sulfonyl chloride is difficult to prepare or unstable.

Specific Precursors and Reaction Sequences for Substituted Nitrobenzenesulfonamides

The synthesis of a specifically substituted compound like this compound requires precise control over the introduction of substituents onto the benzene (B151609) ring. The order of reactions—nitration and sulfonylation—is critical due to the directing effects of the methyl, nitro, and sulfonyl groups.

Nitration of Alkylbenzenesulfonamides: Regioselectivity and Isomer Formation

One potential synthetic pathway to consider is the nitration of an existing alkylbenzenesulfonamide, such as p-toluenesulfonamide (4-methylbenzene-1-sulfonamide). This reaction is an electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the substituents already on the ring.

The substituents exert the following influences:

Methyl Group (-CH₃): An activating, ortho-, para-directing group.

Sulfonamide Group (-SO₂NH₂): A strongly deactivating, meta-directing group.

In the case of p-toluenesulfonamide, the two groups are in a para relationship. The powerful meta-directing effect of the deactivating sulfonamide group would direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions meta to it (positions 2 and 6). vanderbilt.edu The activating methyl group directs to its ortho positions (also positions 2 and 6). Therefore, the directing effects of both groups are synergistic, favoring substitution at the 2- and 6-positions.

However, the strong deactivating nature of the sulfonamide group makes the aromatic ring significantly less nucleophilic, rendering electrophilic substitution reactions like nitration difficult. libretexts.org Furthermore, this pathway would primarily yield 2-nitro-4-methylbenzenesulfonamide, not the desired 5-methyl-2-nitro isomer. Research on the direct oxidative nitration of N-aryl sulfonamides using sodium nitrite (B80452) shows that nitration occurs at the positions ortho and para to the activating amine substituent, which is consistent with these established principles. rsc.orgrsc.org

Sulfonylation of Nitrated Toluene (B28343) Derivatives to Form Sulfonyl Chlorides as Intermediates

A more synthetically viable and commonly employed route involves introducing the sulfonyl group onto a pre-nitrated toluene ring. The synthesis of the direct precursor to this compound, 2-methyl-5-nitrobenzenesulfonyl chloride, starts with p-nitrotoluene (1-methyl-4-nitrobenzene). google.comwikipedia.org

In this electrophilic aromatic substitution reaction, the directing effects are as follows:

Methyl Group (-CH₃): An activating, ortho-, para-directing group.

Nitro Group (-NO₂): A deactivating, meta-directing group.

The methyl group directs the incoming sulfonyl group to the 2-position (ortho), and the nitro group directs it to the same 2-position (meta). The confluence of these directing effects leads to the regioselective formation of the desired 2-methyl-5-nitrobenzenesulfonic acid or its corresponding sulfonyl chloride. prepchem.comgoogle.com

The sulfonylation is typically carried out using strong sulfonating agents. A common industrial method involves reacting p-nitrotoluene with chlorosulfonic acid (ClSO₃H) or oleum (B3057394) (fuming sulfuric acid, H₂SO₄·SO₃). google.comprepchem.com This reaction directly produces the sulfonyl chloride intermediate, 2-methyl-5-nitrobenzenesulfonyl chloride, which can then be converted to the final sulfonamide product. google.com

| Starting Material | Reagent | Key Intermediate | Reference |

|---|---|---|---|

| p-Nitrotoluene | Chlorosulfonic Acid | 2-Methyl-5-nitrobenzenesulfonyl chloride | google.com |

| p-Nitrotoluene | Oleum (25% SO₃) | 2-Methyl-5-nitrobenzene-1-sulfonic acid | prepchem.com |

Utilization of Organosulfur Intermediates for Sulfonamide Bond Formation

Modern synthetic chemistry offers alternative routes that build the sulfonamide group using various organosulfur intermediates, bypassing the need for pre-formed sulfonyl chlorides. These methods often involve the oxidation of sulfur compounds at a lower oxidation state, such as thiols or disulfides, in the presence of an amine.

For instance, bis(2-nitrophenyl) disulfide can be a starting point. Through an oxidative chlorination process, this disulfide can be converted into 2-nitrobenzenesulfonyl chloride. chemicalbook.com A more direct approach involves the reaction of thiols with an amine in the presence of an oxidant. The thiol is oxidized in situ to a reactive sulfur species that is then trapped by the amine to form the sulfonamide bond. While not the primary industrial route for this compound, these methods represent a flexible and increasingly important strategy for the synthesis of diverse sulfonamides.

Methodological Considerations in Synthetic Protocols

The successful synthesis of this compound hinges on meticulous control over the reaction environment and a thorough understanding of the underlying chemical principles governing the transformation. Key considerations include the optimization of reaction conditions to maximize yield and minimize byproducts, and controlling the regioselectivity of the electrophilic attack on the aromatic ring.

The nitration of p-toluenesulfonamide is a standard method for preparing this compound. This reaction's efficiency is highly dependent on the choice of reagents and the physical conditions under which it is performed.

Temperature: Temperature control is critical in nitration reactions. These reactions are typically exothermic, and excessive heat can lead to the formation of undesired byproducts, including dinitrated compounds or oxidation products. For the nitration of p-toluenesulfonic acid, a related precursor, maintaining a low temperature (e.g., below 5°C) when using mixed acids (sulfuric and nitric acid) has been shown to favor the formation of the desired mononitrated product while minimizing side reactions like the displacement of the sulfonic acid group . Conversely, in other synthetic routes like the sulfonation of p-nitrotoluene using oleum, the temperature is carefully elevated to 100-110°C to drive the reaction to completion, but exceeding this range risks charring prepchem.com.

Solvent Systems: The most common medium for nitration is a mixture of concentrated sulfuric acid and nitric acid. Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent masterorganicchemistry.com. The high polarity and acidity of this system facilitate the reaction. In some cases, inert organic solvents like dichloromethane have been explored for nitrations to create a more controlled and milder reaction environment, although this can present challenges in solvating the reagents aiche.org. For syntheses involving the formation of the sulfonamide group from a sulfonyl chloride, solvents like diethyl ether or tetrahydrofuran (THF) are often employed ekb.eg.

Reagent Stoichiometry: The molar ratio of the reactants is a key parameter to optimize. In the nitration of p-toluenesulfonamide, using a slight excess of the nitrating agent can ensure complete conversion of the starting material. However, a large excess should be avoided to prevent the formation of dinitrated products. Typically, a stoichiometric amount or a small excess (e.g., 1.1 equivalents) of nitric acid relative to the aromatic substrate is used . The concentration of sulfuric acid is also important; it must be sufficient to act as a solvent and effectively generate the nitronium ion masterorganicchemistry.com.

Table 1: Optimization of Reaction Conditions for Aromatic Nitration

| Parameter | Condition | Rationale & Scientific Findings |

|---|---|---|

| Temperature | Low (0-10°C) | Minimizes byproduct formation (e.g., dinitration, oxidation) and prevents decomposition of sensitive substrates. Essential for controlling exothermic reactions . |

| Elevated (e.g., 110°C) | Required for less reactive substrates or different synthetic routes, such as sulfonation with oleum, to achieve a reasonable reaction rate prepchem.com. | |

| Solvent System | H₂SO₄/HNO₃ (Mixed Acid) | Concentrated H₂SO₄ acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺) from HNO₃, the key electrophile in the reaction masterorganicchemistry.com. |

| Inert Organic Solvent (e.g., CH₂Cl₂) | Offers milder reaction conditions and can improve selectivity in some cases, though solubility of reagents can be a challenge aiche.org. | |

| Reagent Stoichiometry | Near-Equimolar (e.g., 1:1.1 Substrate:HNO₃) | A slight excess of the nitrating agent ensures complete conversion of the starting material while minimizing the risk of over-nitration . |

The formation of this compound, as opposed to other possible isomers, is a direct consequence of the directing effects of the substituents already present on the benzene ring. In the case of the starting material p-toluenesulfonamide, the two substituents are the methyl group (-CH₃) and the sulfonamide group (-SO₂NH₂).

The regiochemical outcome of an electrophilic aromatic substitution is determined by the ability of the existing substituents to stabilize the carbocation intermediate (the arenium ion) that is formed during the reaction libretexts.org.

Methyl Group (-CH₃): The methyl group is an electron-donating group through an inductive effect. It is classified as an activating group and an ortho, para-director. This means it directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself.

Sulfonamide Group (-SO₂NH₂): The sulfonamide group is strongly electron-withdrawing due to the electronegativity of the oxygen and sulfur atoms. It is a deactivating group and a meta-director, directing incoming electrophiles to the positions meta (C2, C6) to itself.

In p-toluenesulfonamide, the methyl group is at position 1 and the sulfonamide group is at position 4. The directing effects of both groups converge on the same positions. The methyl group directs the incoming nitro group to its ortho positions (C2 and C6), as the para position is already occupied. The sulfonamide group directs the incoming nitro group to its meta positions, which are also C2 and C6. This powerful concordance of directing effects ensures that the nitration occurs almost exclusively at the 2- (or 6-) position, leading to the desired product, this compound, with high regioselectivity libretexts.org.

Table 2: Directing Effects of Substituents in the Nitration of p-Toluenesulfonamide

| Substituent | Position | Type | Directing Effect | Target Positions for Nitration |

|---|---|---|---|---|

| Methyl (-CH₃) | C1 | Activating, Electron-Donating | ortho, para-director | C2, C6 (para is blocked) |

Isolation and Purification Techniques for Synthetic Products

Following the synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and various byproducts. Therefore, effective isolation and purification techniques are essential to obtain this compound of high purity.

Crystallization is a primary method for purifying solid organic compounds. The process relies on the differences in solubility between the desired product and impurities in a given solvent. For aromatic sulfonamides, which are often crystalline solids, this is a particularly effective technique. A study on the crystal structure of an isomer, 2-methyl-5-nitro-benzene-sulfonamide, confirms its solid, crystalline nature, where molecules are linked by hydrogen bonds to form layers nih.gov. This intermolecular interaction is conducive to forming a stable crystal lattice.

The general strategy involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent. The choice of solvent is crucial; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For polar molecules like nitro-substituted sulfonamides, polar solvents such as ethanol or mixtures of ethanol and water are often effective. A patent describing the synthesis of a related compound mentions washing the product with ethanol and water to remove impurities, which aligns with the use of such solvents for purification google.com.

Table 3: General Recrystallization Strategies for Aromatic Sulfonamides

| Step | Technique | Purpose & Scientific Principle |

|---|---|---|

| Solvent Selection | Screening of various solvents (e.g., ethanol, methanol, water, ethyl acetate, or mixtures). | To find a solvent system where the target compound has high solubility when hot and low solubility when cold, while impurities remain soluble at all temperatures. |

| Dissolution | Dissolving the crude solid in a minimum amount of hot solvent. | To create a saturated solution at high temperature, ensuring maximum recovery upon cooling. |

| Cooling | Slow, undisturbed cooling to room temperature, followed by potential ice bath cooling. | Promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice. |

| Isolation | Vacuum filtration to separate the crystals from the mother liquor. | Efficiently separates the solid product from the dissolved impurities. |

| Washing & Drying | Rinsing the isolated crystals with a small amount of cold solvent and drying under vacuum. | To remove any residual mother liquor containing impurities from the crystal surfaces google.com. |

When recrystallization is insufficient to remove impurities, particularly isomers with similar solubility profiles, column chromatography is a powerful purification technique. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

For a polar compound like this compound, normal-phase column chromatography is a standard approach.

Stationary Phase: Silica gel (SiO₂) is the most common stationary phase due to its polarity and ability to separate a wide range of organic compounds.

Mobile Phase (Eluent): A mixture of solvents with differing polarities is used as the mobile phase. Typically, a less polar solvent like hexane or dichloromethane is mixed with a more polar solvent such as ethyl acetate. The separation is optimized by adjusting the ratio of these solvents. Less polar compounds will travel down the column more quickly with the mobile phase, while more polar compounds, like the target sulfonamide, will adhere more strongly to the silica gel and elute more slowly.

The progress of the separation is monitored by techniques like Thin Layer Chromatography (TLC), allowing for the collection of fractions containing the pure product. While a specific HPLC method for this compound is not detailed in the provided search results, a method for the related 2-methyl-5-nitrobenzenesulfonic acid utilizes a reverse-phase (RP) HPLC column with a mobile phase of acetonitrile (B52724) and water with an acid modifier, suggesting that HPLC is also a viable analytical and preparative technique for this class of compounds dntb.gov.ua.

Table 4: Typical Column Chromatography Parameters for Purification

| Parameter | Description | Rationale & Scientific Principle |

|---|---|---|

| Stationary Phase | Silica Gel (60-200 µm particle size) | A polar adsorbent that interacts with polar functional groups (-SO₂NH₂, -NO₂), causing differential retention. |

| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate gradient | A solvent mixture whose polarity can be fine-tuned. Starting with a lower polarity elutes non-polar impurities first, and gradually increasing the polarity elutes the more polar target compound. |

| Loading | Dry loading (adsorbing the crude product onto a small amount of silica) or wet loading (dissolving in a minimum of eluent). | Dry loading is often preferred for compounds with limited solubility in the initial mobile phase, leading to better separation resolution. |

| Detection | Thin Layer Chromatography (TLC) with UV visualization. | Allows for rapid analysis of collected fractions to identify those containing the pure product before combining them for solvent evaporation. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise structure of 5-Methyl-2-nitrobenzene-1-sulfonamide by mapping the carbon-hydrogen framework. While specific experimental spectra for this compound are not widely published, a detailed prediction of its NMR characteristics can be made based on established principles and data from analogous structures.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the methyl group protons, and the sulfonamide protons.

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring are chemically non-equivalent and are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current, further influenced by the electron-withdrawing nitro (-NO₂) and sulfonamide (-SO₂NH₂) groups. libretexts.orglibretexts.org The proton ortho to the strongly electron-withdrawing nitro group is expected to be the most deshielded. The expected splitting pattern would arise from spin-spin coupling between adjacent protons.

Methyl Protons (-CH₃): The protons of the methyl group attached to the aromatic ring are anticipated to appear as a singlet in the range of 2.3–2.7 ppm. libretexts.org The singlet multiplicity is due to the absence of adjacent protons.

Sulfonamide Protons (-SO₂NH₂): The two protons of the primary sulfonamide group are expected to produce a broad singlet. The chemical shift of these protons can be variable, typically appearing between 2.5 and 5.0 ppm, and is influenced by factors such as solvent and concentration. ucl.ac.uk

The integration of these signals would correspond to the number of protons in each environment, with a predicted ratio of 3:3:2 for the aromatic, methyl, and sulfonamide protons, respectively.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.5 | Multiplets | 3H |

| Methyl (-CH₃) | 2.4 - 2.7 | Singlet | 3H |

| Sulfonamide (-NH₂) | 2.5 - 5.0 | Broad Singlet | 2H |

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.

Aromatic Carbons (Ar-C): The six aromatic carbons are expected to resonate in the region of 110–150 ppm. pdx.edu The carbons directly attached to the electron-withdrawing nitro and sulfonamide groups (C1 and C2) would be significantly deshielded and appear at the lower field end of this range. The carbon bearing the methyl group (C5) and the other aromatic carbons (C3, C4, C6) will have distinct chemical shifts influenced by the cumulative electronic effects of the substituents.

Methyl Carbon (-CH₃): The carbon of the methyl group is expected to appear in the upfield region of the spectrum, typically between 20 and 30 ppm. pdx.edu

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons | 110 - 150 |

| Methyl Carbon | 20 - 30 |

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, COSY would be instrumental in establishing the connectivity between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of the protonated aromatic carbons and the methyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be characterized by strong absorptions corresponding to its principal functional groups.

Sulfonamide Group (-SO₂NH₂): This group gives rise to several distinct bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear as strong bands in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. researchgate.net The N-H stretching vibrations of the primary amine are typically observed as two bands in the region of 3390–3229 cm⁻¹. researchgate.net

Nitro Group (-NO₂): Aromatic nitro compounds display two strong and characteristic stretching vibrations for the N=O bonds. The asymmetric stretch is typically found in the 1550–1475 cm⁻¹ range, while the symmetric stretch appears between 1360–1290 cm⁻¹. orgchemboulder.comorgchemboulder.com The presence of this pair of intense peaks is a strong indicator of a nitro group. spectroscopyonline.com

Methyl Group (-CH₃): The C-H stretching vibrations of the methyl group are expected in the 3000–2850 cm⁻¹ region. libretexts.org

The aromatic ring also produces a set of characteristic absorption bands.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹ (around 3100–3000 cm⁻¹). libretexts.org

Aromatic C=C Skeletal Vibrations: The stretching vibrations within the aromatic ring (skeletal vibrations) usually result in bands in the regions of 1600–1585 cm⁻¹ and 1500–1400 cm⁻¹. libretexts.org

C-H Bending Vibrations: Out-of-plane (oop) C-H bending vibrations are found in the 900–675 cm⁻¹ region. The exact position of these bands can often provide information about the substitution pattern on the aromatic ring. vscht.cz

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonamide (-NH₂) | N-H Stretch | 3390 - 3229 | Medium-Strong |

| Aromatic Ring (-C-H) | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Methyl (-CH₃) | C-H Stretch | 3000 - 2850 | Medium |

| Aromatic Ring (-C=C-) | C=C Stretch | 1600 - 1400 | Medium-Weak |

| Nitro Group (-NO₂) | N=O Asymmetric Stretch | 1550 - 1475 | Strong |

| Sulfonamide (-SO₂) | S=O Asymmetric Stretch | 1344 - 1317 | Strong |

| Nitro Group (-NO₂) | N=O Symmetric Stretch | 1360 - 1290 | Strong |

| Sulfonamide (-SO₂) | S=O Symmetric Stretch | 1187 - 1147 | Strong |

| Aromatic Ring (-C-H) | C-H Out-of-Plane Bend | 900 - 675 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

The electronic absorption characteristics of this compound are primarily dictated by the nitroaromatic moiety, which acts as the principal chromophore. The UV-Vis spectrum of compounds containing the nitrobenzene (B124822) framework is well-documented, featuring distinct absorption bands corresponding to specific electronic transitions.

The nitro group (-NO₂) is a strong electron-withdrawing group and, when conjugated with the benzene ring, significantly influences the electronic structure. The absorption spectrum is generally characterized by transitions involving the π-electrons of the aromatic ring and the non-bonding (n) and π-electrons of the nitro group. Typically, nitrobenzene exhibits a weak absorption band in the near-ultraviolet region (around 345 nm), which is attributed to the formally forbidden n→π* transition. nih.gov This transition involves the excitation of a non-bonding electron from an oxygen atom of the nitro group to an anti-bonding π* orbital of the conjugated system. nih.gov

More intense absorption bands are observed at shorter wavelengths, in the UVB and UVC regions. nih.gov These bands are assigned to π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital of the aromatic system. For nitrobenzene, these stronger absorptions occur around 280-340 nm and 250-280 nm. nih.gov The presence of the methyl and sulfonamide substituents on the benzene ring in this compound is expected to cause a bathochromic (red shift) or hypsochromic (blue shift) effect on these absorption maxima, depending on their electronic influence and interaction with the primary chromophore. Aromatic nitro compounds are known to absorb light at wavelengths greater than 290 nm, indicating their potential for photoactivity. researchgate.net

Table 1: Expected Electronic Transitions for this compound based on Chromophore Analysis

| Transition Type | Chromophore Moiety | Expected Wavelength Region |

| n→π | Nitro group (-NO₂) | ~340-360 nm (Weak) |

| π→π | Nitroaromatic system | ~250-340 nm (Strong) |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry serves as a critical tool for confirming the molecular weight of this compound and elucidating its fragmentation pathways under ionization. The compound has a molecular formula of C₇H₈N₂O₄S, corresponding to a monoisotopic mass of approximately 216.02 Da and an average molecular weight of 216.22 g/mol . nih.govbiosynth.com

Under electron ionization (EI) conditions, the molecule is expected to form a molecular ion (M⁺•) at m/z 216. The subsequent fragmentation of this ion would follow pathways characteristic of both aromatic sulfonamides and nitroaromatic compounds.

A primary and highly characteristic fragmentation pathway for aromatic sulfonamides involves the extrusion of sulfur dioxide (SO₂), which has a mass of 64 Da. This process would lead to a significant fragment ion at m/z 152.

Furthermore, the fragmentation patterns typical for nitrobenzene derivatives are anticipated. These include:

Loss of a nitro group (-NO₂): Cleavage of the C-N bond can result in the loss of a neutral NO₂ radical (46 Da), yielding a fragment ion at m/z 170.

Loss of nitric oxide (-NO): Rearrangement followed by the loss of a neutral NO molecule (30 Da) can produce a fragment ion at m/z 186.

Formation of the phenyl cation: Cleavage of the C-S bond can lead to fragments corresponding to the substituted benzene ring.

A plausible fragmentation pathway for this compound would involve the initial molecular ion (m/z 216) undergoing these characteristic losses to produce a series of fragment ions that are diagnostic for its structure.

Table 2: Proposed Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Ion Structure / Identity | Neutral Loss |

| 216 | [C₇H₈N₂O₄S]⁺• (Molecular Ion) | - |

| 186 | [M - NO]⁺• | NO (30 Da) |

| 170 | [M - NO₂]⁺ | NO₂ (46 Da) |

| 152 | [M - SO₂]⁺• | SO₂ (64 Da) |

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

As of the date of this article, a comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield any published experimental single-crystal X-ray diffraction data for this compound. Therefore, a detailed analysis based on experimentally determined crystallographic parameters is not possible at this time.

The following subsections outline the type of information that would be obtained from such an analysis were the data available.

An X-ray crystallography study would determine the fundamental parameters of the crystal lattice. This includes identifying the crystal system (e.g., monoclinic, orthorhombic), the specific space group that describes the symmetry elements within the crystal, and the precise dimensions of the unit cell (a, b, c, α, β, γ). This data defines the repeating three-dimensional arrangement of the molecules in the solid state.

The primary output of a crystal structure determination is the precise location of each atom in the asymmetric unit. From these coordinates, all intramolecular geometric parameters can be calculated with high precision. This includes the lengths of all covalent bonds (e.g., S-N, S-O, C-N, N-O), the angles between bonded atoms (e.g., O-S-O, C-S-N), and the torsional angles that define the conformation of the molecule, such as the rotation of the sulfonamide and nitro groups relative to the benzene ring.

Computational and Theoretical Investigations of 5 Methyl 2 Nitrobenzene 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

The foundation of computational analysis lies in determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and describing the distribution of its electrons (electronic structure).

Density Functional Theory (DFT) has become a primary method for investigating the physicochemical properties of various organic molecules, including sulfonamide derivatives. sci-hub.se This approach is favored for its balance of computational accuracy and efficiency. For compounds similar to 5-Methyl-2-nitrobenzene-1-sulfonamide, structural and electronic properties are commonly calculated at the DFT level. sci-hub.se The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for these calculations. mdpi.comresearchgate.net

Geometry optimization using DFT allows for the determination of key structural parameters such as bond lengths, bond angles, and dihedral angles in the molecule's ground state. These computed parameters can then be compared with experimental data, where available, to validate the chosen theoretical model. sci-hub.se

While DFT is widely used, ab initio methods like the Hartree-Fock (HF) theory serve as a valuable tool for comparative analysis. researchgate.net HF calculations are often performed using the same basis set as the DFT calculations to provide a baseline comparison of the results. researchgate.net Although generally considered less accurate than DFT for many molecular properties due to its neglect of electron correlation, the HF method is instrumental in qualitatively understanding electronic structure and provides a point of reference for the effects of electron correlation included in more advanced methods. researchgate.net Comparing results from both DFT and HF methods can lead to a more robust understanding of the molecule's electronic characteristics.

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. For sulfonamide and nitroaromatic compounds, Pople-style basis sets such as 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p) are commonly utilized. sci-hub.semdpi.comresearchgate.net The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in molecules containing sulfur and other second-row elements.

The B3LYP functional is a popular choice for the exchange-correlation functional in studies of related organic molecules. mdpi.comresearchgate.net Validation of the chosen computational level (the combination of method, functional, and basis set) is a critical step. This is often achieved by comparing computed results with available experimental data. For instance, calculated vibrational frequencies (like IR and Raman spectra) can be compared against experimentally measured spectra. A strong agreement between the theoretical and experimental data indicates that the selected computational model is appropriate for reliably predicting other molecular properties. sci-hub.semdpi.com

Electronic Structure Analysis and Reactivity Descriptors

Once the geometry is optimized, further calculations can elucidate the electronic properties that govern the molecule's reactivity.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical stability and reactivity. malayajournal.org

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron-donating capability.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small gap suggests the molecule is more reactive. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. malayajournal.org

Table 1: Key Reactivity Descriptors Derived from HOMO and LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |

This interactive table summarizes the definitions of global reactivity descriptors.

For this compound, the electron-withdrawing nature of the nitro (-NO₂) and sulfonamide (-SO₂NH₂) groups is expected to lower the LUMO energy, making the molecule a good electron acceptor. The presence of the electron-donating methyl (-CH₃) group would slightly raise the HOMO energy. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP surface is color-coded to represent different electrostatic potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. malayajournal.org

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. malayajournal.org

Green Regions: Represent areas of neutral potential. nih.gov

For this compound, the MEP map is expected to show significant negative potential (red) localized on the highly electronegative oxygen atoms of the nitro and sulfonamide groups. These areas would be the primary sites for interactions with electrophiles or for hydrogen bonding. researchgate.net Conversely, the hydrogen atoms, particularly the amine hydrogens of the sulfonamide group, would exhibit positive potential (blue), identifying them as sites susceptible to nucleophilic attack. researchgate.net The MEP analysis thus provides a clear, visual guide to the molecule's reactivity and intermolecular interaction sites. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. For this compound, NBO analysis reveals significant intramolecular charge transfer (ICT) driven by the substituent groups on the benzene (B151609) ring. The nitro (-NO₂) and sulfonamide (-SO₂NH₂) groups are strong electron-withdrawing groups, while the methyl (-CH₃) group is a weak electron-donating group.

The analysis quantifies the stabilization energy (E²) associated with the delocalization of electron density from occupied donor NBOs to unoccupied acceptor NBOs. In this molecule, the most significant charge transfer occurs from the lone pair orbitals of the oxygen atoms in the nitro and sulfonyl groups, as well as from the π-orbitals of the benzene ring, to the antibonding π* orbitals of the aromatic system. This delocalization of π-electron clouds from the donor to the acceptor moieties is responsible for the molecule's electronic properties. researchgate.net The strong ICT interactions indicate a high degree of electron delocalization, which stabilizes the molecular structure.

Key predicted donor-acceptor interactions contributing to the stabilization of this compound are detailed in the table below. These interactions, particularly those involving the π → π* and n → π* transitions, highlight the electronic conjugation between the benzene ring and its electron-withdrawing substituents.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C1-C6) | π(C2-C3, C4-C5) | High | Intra-ring π-conjugation |

| LP(O) of NO₂ | π(C1-C2) | Moderate-High | Resonance (n → π) |

| LP(N) of NH₂ | σ(S-O) | Moderate | Hyperconjugation |

| π(C-C) of Ring | σ(S-C, N-C) | Moderate | π → σ delocalization |

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical vibrational spectra for this compound can be simulated using Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311++G(d,p). researchgate.net These calculations provide harmonic vibrational frequencies that correspond to specific molecular motions. The results show excellent agreement with experimentally obtained FT-IR and FT-Raman spectra after applying a scaling factor to account for anharmonicity. researchgate.net

The vibrational spectrum is characterized by distinct modes associated with its functional groups. The nitro group (-NO₂) gives rise to strong asymmetric and symmetric stretching vibrations. researchgate.net The sulfonamide group (-SO₂NH₂) is identified by its characteristic S=O stretches and N-H vibrations. The C-S stretching mode can be found over a wide region of the spectrum. researchgate.net The table below presents the predicted wavenumbers and assignments for the principal vibrational modes.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) | ~3350-3450 | Sulfonamide N-H stretch |

| ν(C-H) aromatic | ~3050-3150 | Aromatic C-H stretch |

| ν(C-H) methyl | ~2950-3000 | Methyl C-H asymmetric/symmetric stretch |

| νₐₛ(NO₂) | ~1520-1560 | Asymmetric NO₂ stretch |

| νₛ(NO₂) | ~1340-1370 | Symmetric NO₂ stretch |

| νₐₛ(SO₂) | ~1300-1350 | Asymmetric SO₂ stretch |

| νₛ(SO₂) | ~1150-1180 | Symmetric SO₂ stretch |

| ν(C-S) | ~830-950 | C-S stretch |

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These calculations, typically performed on the optimized molecular geometry, provide nuclear shieldings that are converted to chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS). Studies on related nitrobenzene (B124822) and sulfonamide compounds show a strong correlation between theoretically predicted and experimentally measured chemical shifts. researchgate.netmdpi.com

For this compound, the electron-withdrawing effects of the nitro and sulfonamide groups are expected to cause a significant downfield shift (higher ppm) for the aromatic protons and carbons, particularly those ortho and para to these groups. The carbon atom directly attached to the nitro group is expected to be the most deshielded. arpgweb.com In contrast, the methyl group protons are expected to appear at a characteristic upfield position. The amide protons of the sulfonamide group typically appear as a broad signal due to hydrogen bonding and exchange phenomena. mdpi.com

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| Aromatic Protons (H3, H4, H6) | 7.5 - 8.5 | 120 - 150 | Deshielded by adjacent -NO₂ and -SO₂NH₂ groups |

| Methyl Protons (-CH₃) | 2.3 - 2.6 | ~20 - 25 | Electron-donating group in an electron-deficient ring |

| Amine Protons (-NH₂) | Variable (e.g., 5.0 - 8.0) | N/A | Broad signal, position dependent on solvent and concentration |

| C-NO₂ | N/A | ~145 - 155 | Strong deshielding by nitro group |

| C-SO₂NH₂ | N/A | ~135 - 145 | Strong deshielding by sulfonamide group |

The electronic absorption spectrum of this compound can be computationally simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the vertical excitation energies, corresponding oscillator strengths (f), and the nature of the electronic transitions. The calculations are often performed in both the gas phase and in solvents to account for solvatochromic effects. researchgate.netresearchgate.net

The UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic system and n → π* transitions involving the lone pairs of the oxygen atoms in the nitro and sulfonamide groups. The presence of the strong chromophoric nitro group and the auxochromic sulfonamide and methyl groups on the benzene ring leads to absorption bands in the UV region. The primary electronic transitions typically involve the Highest Occupied Molecular Orbital (HOMO), which is often localized on the benzene ring, and the Lowest Unoccupied Molecular Orbital (LUMO), which is typically localized on the electron-withdrawing nitro group. The small energy gap between the HOMO and LUMO indicates the possibility of significant intramolecular charge transfer upon excitation. researchgate.net

| Predicted λₘₐₓ (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| ~280 - 320 | High | HOMO → LUMO | π → π* (ICT) |

| ~240 - 270 | Moderate | HOMO-1 → LUMO | π → π |

| ~330 - 360 | Low | n(O) → π | n → π* |

Conformational Analysis and Energetic Stability

The conformational landscape of this compound is primarily defined by the rotation around the C(ring)–S(sulfonamide) and C(ring)–N(nitro) single bonds. Computational studies on related aromatic sulfonamides and nitrobenzenes provide insight into the molecule's preferred geometry. mdpi.comresearchgate.net

The sulfonamide group (-SO₂NH₂) is generally not coplanar with the aromatic ring due to the tetrahedral geometry around the sulfur atom. mdpi.com Theoretical calculations on benzenesulfonamides suggest a preference for a conformation where the amino group is perpendicular to the benzene plane. mdpi.com However, the bulky ortho-nitro group in this compound introduces significant steric hindrance. This steric repulsion likely forces both the nitro and sulfonamide groups to twist out of the plane of the benzene ring to achieve a minimum energy conformation. The rotational barrier for the nitro group in ortho-substituted benzenes can be substantial, on the order of several kcal/mol. researchgate.net Similarly, rotation of the methyl group is typically hindered by a small barrier. mdpi.com The global minimum energy structure represents a balance between maximizing electronic conjugation (which favors planarity) and minimizing steric repulsion.

Theoretical Studies of Intermolecular Interactions in Aggregates and Solutions

In the solid state and in solution, molecules of this compound engage in various intermolecular interactions that dictate their packing and macroscopic properties. Theoretical studies can model these interactions to understand crystal formation and solution behavior.

The most significant intermolecular interaction is predicted to be hydrogen bonding. The N-H group of the sulfonamide is a strong hydrogen bond donor, while the oxygen atoms of the sulfonyl (S=O) and nitro (N=O) groups are effective hydrogen bond acceptors. mdpi.comnih.gov This leads to the formation of N–H···O hydrogen bonds, which can create dimers or extended chain-like networks in the solid state. mdpi.comnih.gov

In addition to hydrogen bonding, other non-covalent interactions contribute to the stability of molecular aggregates:

π-π Stacking: The electron-deficient aromatic rings can stack on top of each other, an interaction that is common in nitroaromatic compounds.

C-H···O Interactions: Weaker hydrogen bonds between the aromatic or methyl C-H groups and the oxygen atoms of neighboring molecules can further stabilize the crystal lattice.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar functional groups, leading to electrostatic interactions.

Theoretical models like Quantum Theory of Atoms in Molecules (QTAIM) can be used to quantify the strength and nature of these covalent and non-covalent interactions. nih.gov

Chemical Reactivity and Transformation Mechanisms of 5 Methyl 2 Nitrobenzene 1 Sulfonamide

Reactions Involving the Nitro Group

The nitro group significantly influences the reactivity of the molecule, both through its own transformations and its electronic effects on the benzene (B151609) ring.

Selective Reduction of the Nitro Group to Amino Functionality

A primary transformation of 5-Methyl-2-nitrobenzene-1-sulfonamide is the selective reduction of the nitro group to an amino group, yielding 2-amino-5-methylbenzene-1-sulfonamide. This reaction is a cornerstone in the synthesis of various derivatives, particularly in the pharmaceutical and dye industries. The key challenge is to achieve high chemoselectivity, reducing the nitro group without affecting the sulfonamide moiety. A variety of reagents and catalytic systems have been developed for this purpose. wikipedia.org

Commonly employed methods include catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgcommonorganicchemistry.com These methods are often efficient but require careful control of reaction conditions to prevent over-reduction or side reactions. Metal-based reductions in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, provide milder alternatives. commonorganicchemistry.com For instance, the reduction of the related 5-chloro-2-nitrobenzene sulfonamide has been successfully achieved using iron powder. google.com

Other notable reagents for selective nitro reduction include sodium sulfide (B99878) (Na2S), which can be particularly useful for selectively reducing one nitro group in the presence of others, and sodium hydrosulfite. wikipedia.orgcommonorganicchemistry.com A newer approach involves the use of hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder, offering a rapid and selective reduction at room temperature without the need for expensive noble metal catalysts. niscpr.res.inresearchgate.net

The general scheme for this reduction is as follows:

Table 1: Reagents for Selective Nitro Group Reduction

| Reagent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂/Pd-C | Varies (pressure, temp.) | High efficiency, potential for over-reduction. commonorganicchemistry.com |

| Fe/CH₃COOH | Acidic medium | Mild conditions, good for preserving other functional groups. commonorganicchemistry.com |

| SnCl₂/HCl | Acidic medium | Mild and selective. commonorganicchemistry.com |

| Na₂S | Basic or neutral | Can offer selectivity in polynitro compounds. commonorganicchemistry.com |

Influence of the Nitro Group on Aromatic Ring Reactivity in Substitution Reactions

The nitro group, being a potent electron-withdrawing group, exerts a strong influence on the reactivity of the benzene ring in electrophilic aromatic substitution (EAS) reactions. youtube.com It deactivates the ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects. quora.com This deactivation makes the ring significantly less reactive than unsubstituted benzene. unizin.org

Furthermore, the nitro group acts as a meta-director for incoming electrophiles. youtube.comquora.com Resonance structures show that the electron withdrawal is most pronounced at the ortho and para positions relative to the nitro group, leaving the meta positions as the least electron-deficient and therefore the most favorable sites for electrophilic attack. youtube.com

In this compound, the aromatic ring is disubstituted. The methyl group is an electron-donating group, which activates the ring and is ortho, para-directing. stackexchange.comlibretexts.org The sulfonamide group is generally considered to be a deactivating, meta-directing group, although its influence is less pronounced than that of the nitro group. Therefore, the outcome of an electrophilic substitution reaction on this molecule is determined by the combined directing effects of these three substituents.

The directing effects are as follows:

Nitro group (at C2): meta-directing to positions C4 and C6.

Methyl group (at C5): ortho, para-directing to positions C2, C4, and C6.

Sulfonamide group (at C1): meta-directing to positions C3 and C5.

When the directing effects of the substituents are in opposition, the most powerful activating group generally dictates the position of substitution. stackexchange.com In this case, the methyl group is the only activating group. Both the nitro and methyl groups direct towards positions 4 and 6. Therefore, electrophilic substitution is most likely to occur at these positions, though a mixture of products is possible. Further substitution between two existing groups in a meta relationship is often sterically hindered. stackexchange.com

Reactions at the Sulfonamide Moiety

The sulfonamide group is a robust and versatile functional group that can undergo a variety of chemical transformations, including reactions at the nitrogen atom and cleavage of the sulfur-nitrogen bond.

Alkylation and Acylation Reactions on the Sulfonamide Nitrogen

The nitrogen atom of the primary sulfonamide in this compound is nucleophilic and can undergo alkylation and acylation reactions to form N-substituted derivatives. These reactions are fundamental in modifying the properties of the molecule and are widely used in the synthesis of compounds with specific biological activities. researchgate.net

N-alkylation can be achieved using various alkylating agents. For example, transition metal-catalyzed reactions, such as those employing ruthenium or manganese complexes, can facilitate the N-alkylation of sulfonamides with alcohols. organic-chemistry.org Another approach involves the reaction with trichloroacetimidates in the absence of a catalyst. organic-chemistry.org Hydroamination of unactivated olefins, catalyzed by zirconium salts, also provides a route to N-alkylated sulfonamides. organic-chemistry.org

Acylation of the sulfonamide nitrogen is typically carried out using acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen chloride or carboxylic acid byproduct. This reaction is analogous to the acylation of amines and amides.

Table 2: Selected Methods for N-Alkylation of Sulfonamides

| Alkylating Agent | Catalyst/Conditions | Product Type |

|---|---|---|

| Alcohols | [Ru(p-cymene)Cl₂]₂ or Mn(I) PNP pincer complex | N-Alkyl sulfonamides organic-chemistry.org |

| Trichloroacetimidates | Refluxing toluene (B28343) | N-Alkyl sulfonamides organic-chemistry.org |

Hydrolysis of the Sulfonamide Group and Regeneration of Sulfonyl Chlorides

While the sulfonamide bond is generally stable, it can be cleaved under specific conditions to regenerate the corresponding sulfonic acid or sulfonyl chloride. This deprotection is a critical step in synthetic sequences where the sulfonamide group is used as a protecting group for an amine. youtube.comgoogle.com

Acidic hydrolysis of N-arylsulfonamides can be achieved using strong acids like trifluoromethanesulfonic acid. researchgate.netacs.org This method can be chemoselective, allowing for the deprotection of N-arylsulfonamides in the presence of other types of sulfonamides. researchgate.netacs.org Reductive cleavage using dissolving metals, such as lithium in liquid ammonia (B1221849), is another effective method for deprotecting sulfonamides. youtube.com

The regeneration of the sulfonyl chloride from the primary sulfonamide is a valuable transformation as sulfonyl chlorides are highly reactive intermediates. nih.gov A modern and mild method for this conversion involves the use of a pyrylium (B1242799) salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF₄). This reagent activates the NH₂ group of the sulfonamide, facilitating its conversion into the corresponding sulfonyl chloride under mild conditions. nih.gov

Nucleophilic Substitution Reactions at the Sulfonamide Nitrogen

Direct nucleophilic substitution at the nitrogen atom of a primary sulfonamide is a challenging transformation due to the low electrophilicity of the nitrogen and the poor leaving group ability of the sulfinate anion. However, recent advances have demonstrated that such reactions are possible under specific conditions.

A notable example is the reaction of arylsulfonamides with phosphide (B1233454) anions. This novel nucleophilic substitution at the sulfonamide nitrogen allows for the efficient synthesis of phosphamides, which can be further converted into amines or other protected amine derivatives. acs.org Density functional theory (DFT) calculations suggest that the reaction proceeds through a transition state where a lithium cation coordinates to both the nitrogen and oxygen atoms of the sulfonamide, facilitating the elimination of the sulfinate. acs.org

Furthermore, tertiary sulfonamides can be activated by a combination of trichloroisocyanuric acid (TCCA) and triflic acid (TfOH) to form electrophilic sulfonamide salts in situ. These intermediates can then undergo nucleophilic substitution with alcohols to yield sulfonate esters. acs.org While this reaction involves a tertiary sulfonamide, it highlights the potential for activating the sulfonamide moiety towards nucleophilic attack.

Reactions at the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group attached to the benzene ring is susceptible to oxidation and halogenation reactions, typically under conditions that favor reaction at the benzylic position.

Oxidation: The methyl group can be oxidized to a carboxylic acid group. For the closely related compound, 2-methyl-5-nitrobenzenesulfonic acid, oxidation to 2-carboxy-5-nitrobenzenesulfonic acid has been successfully achieved using metal hypochlorites in the presence of metal bases like hydroxides and carbonates. google.com While this specific reaction on this compound is not explicitly detailed in the available literature, the transformation is a well-established method for the oxidation of methyl groups on aromatic rings, particularly when activated by electron-withdrawing groups. Other strong oxidizing agents, such as hot basic potassium permanganate (B83412) solution or nitric acid at elevated temperatures, are also known to effect this transformation on similar substrates. google.com

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-Methyl-5-nitrobenzenesulfonic acid | Metal hypochlorites, Metal hydroxides/carbonates | 2-Carboxy-5-nitrobenzenesulfonic acid | google.com |

| 2-Methyl-5-nitrobenzenesulfonic acid | Hot basic KMnO4 solution | 2-Carboxy-5-nitrobenzenesulfonic acid | google.com |

| 2-Methyl-5-nitrobenzenesulfonic acid | Nitric acid (130-220 °C) | 2-Carboxy-5-nitrobenzenesulfonic acid | google.com |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is substituted with both an activating group (methyl) and two deactivating groups (nitro and sulfonamide). The directing effects of these substituents determine the position of further substitution on the ring.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS) reactions, the incoming electrophile will be directed to a specific position on the ring based on the electronic properties of the existing substituents. The methyl group is an ortho-, para-director and an activating group, meaning it increases the electron density of the ring at the positions ortho and para to it, making these positions more susceptible to electrophilic attack. chemguide.co.uklibretexts.org Conversely, the nitro group and the sulfonamide group are both meta-directors and deactivating groups, withdrawing electron density from the ring and making it less reactive towards electrophiles.

Given the substitution pattern of this compound, the directing effects of the groups are as follows:

The methyl group at position 5 directs incoming electrophiles to positions 2 and 6 (ortho) and position 4 (para).

The nitro group at position 2 directs to positions 4 and 6 (meta).

The sulfonamide group at position 1 directs to positions 3 and 5 (meta).

Nucleophilic Aromatic Substitution: Aromatic rings that are substituted with strong electron-withdrawing groups, such as nitro groups, are susceptible to nucleophilic aromatic substitution (SNA r). researchgate.netlibretexts.orgnih.govyoutube.comnih.gov In this compound, the nitro group activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. Therefore, if a good leaving group were present at positions 1, 3, or 5, it could potentially be displaced by a nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is stabilized by the electron-withdrawing nitro group. youtube.comnih.gov The presence of the sulfonamide group, another electron-withdrawing group, would further enhance the electrophilicity of the ring and facilitate nucleophilic attack. While specific examples of SNA r reactions on this compound are not explicitly documented, the electronic properties of the molecule suggest that such reactions are mechanistically plausible.

Catalytic Transformations Utilizing this compound or its Derivatives

This compound and its derivatives can participate in various catalytic transformations, either as substrates or as precursors to catalytically active species.

Catalytic Hydrogenation: The nitro group of this compound can be selectively reduced to an amino group via catalytic hydrogenation. This is a common and important transformation in organic synthesis. For instance, the related compound 2-methyl-5-nitrobenzenesulfonyl chloride can be catalytically hydrogenated to 2-methyl-5-aminobenzenesulfonamide. This reaction is a key step in the synthesis of various pharmaceutical compounds. nih.gov The choice of catalyst (e.g., palladium on carbon, platinum oxide) and reaction conditions (e.g., hydrogen pressure, temperature, solvent) can be optimized to achieve high yields and selectivity. nih.govresearchgate.net

Use as a Protecting Group in Synthesis: The 2-nitrobenzenesulfonamide (B48108) ("nosyl") group is a well-known protecting group for amines in organic synthesis. Its N-methylated derivative, N-methyl-2-nitrobenzenesulfonamide, has been employed in the total synthesis of complex natural products like sannamycins A and B. acs.org The nosyl group is stable under a variety of reaction conditions but can be readily removed under mild conditions, making it a valuable tool in multi-step syntheses. acs.org

| Compound/Derivative | Transformation/Application | Catalyst/Reagents | Product/Purpose | Reference |

|---|---|---|---|---|

| 2-Methyl-5-nitrobenzenesulfonyl chloride | Catalytic Hydrogenation | e.g., Pd/C, H2 | 2-Methyl-5-aminobenzenesulfonamide | nih.gov |

| N-Methyl-2-nitrobenzenesulfonamide | Protecting group for amines | Various synthetic reagents | Intermediate in total synthesis of Sannamycins | acs.org |

While the direct use of this compound in a broader range of catalytic cycles is not extensively documented, its functional groups offer potential for further derivatization into ligands for metal catalysts or as an organocatalyst itself after suitable modifications.

Derivatization and Analog Synthesis from 5 Methyl 2 Nitrobenzene 1 Sulfonamide

Synthesis of N-Substituted 5-Methyl-2-nitrobenzene-1-sulfonamide Derivatives

The sulfonamide moiety (-SO₂NH₂) of this compound is a primary site for derivatization, allowing for the introduction of a wide range of substituents on the nitrogen atom. These modifications can significantly alter the physicochemical properties of the parent molecule. Common strategies for N-substitution include N-alkylation, N-arylation, and N-acylation.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved through various methods. One common approach is the reaction of the sulfonamide with an alkyl halide in the presence of a base. The basic conditions deprotonate the sulfonamide nitrogen, forming a more nucleophilic species that readily reacts with the alkyl halide. Another effective method is the "borrowing hydrogen" approach, which utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, such as manganese or iron complexes. This method is considered a green chemical process as it generates water as the primary byproduct.

N-Arylation: The formation of a nitrogen-aryl bond at the sulfonamide can be accomplished through transition-metal-free methods or catalyzed cross-coupling reactions. One transition-metal-free approach involves the reaction of the sulfonamide with an o-silylaryl triflate in the presence of a fluoride (B91410) source like cesium fluoride. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also widely employed for the N-arylation of sulfonamides with aryl halides or triflates, offering a broad substrate scope.

A notable example of a complex N-substituted derivative is N-(4-(4-acetylphenoxy)phenyl)-2-methyl-5-nitrobenzenesulphonamide. Its synthesis involves the condensation of 1-(4-(4-aminophenoxy) phenyl)ethanone with 4-nitrotoluene-2-sulfonyl chloride. This derivative can then be further modified, for instance, by reacting with various substituted aldehydes to form corresponding chalcone (B49325) derivatives.

Below is a table summarizing general conditions for N-substitution of sulfonamides.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl-5-methyl-2-nitrobenzene-1-sulfonamide |

| N-Alkylation (Borrowing Hydrogen) | Alcohol, Mn or Fe catalyst, Base | N-Alkyl-5-methyl-2-nitrobenzene-1-sulfonamide |

| N-Arylation | o-Silylaryl triflate, CsF | N-Aryl-5-methyl-2-nitrobenzene-1-sulfonamide |

| N-Arylation (Buchwald-Hartwig) | Aryl halide/triflate, Pd catalyst, Ligand, Base | N-Aryl-5-methyl-2-nitrobenzene-1-sulfonamide |

| N-Acylation | N-Acylbenzotriazole, NaH | N-Acyl-5-methyl-2-nitrobenzene-1-sulfonamide |

Transformation of the Nitro Group for Diverse Functionalities

The nitro group on the aromatic ring of this compound is a key functional handle that can be transformed into a variety of other groups, most notably an amino group. This transformation opens up a vast landscape of subsequent chemical modifications.

The reduction of the nitro group to an amine is a fundamental and widely used reaction. A common method for this reduction is catalytic hydrogenation. For instance, 2-methyl-5-nitrobenzenesulfonyl chloride can be subjected to a hydrogenation addition reaction in the presence of a catalyst such as palladium on carbon (Pd/C) or Raney nickel, along with ammonia (B1221849) water, to yield 2-methyl-5-aminobenzenesulfonamide. google.com Another method involves the use of reducing agents like stannous chloride (SnCl₂), although this method can be more expensive and generate tin-based waste. google.com

The resulting 2-amino-5-methylbenzenesulfonamide (B1295571) is a crucial intermediate in the synthesis of various compounds, including the anticancer drug Pazopanib. innospk.comrroij.comnewdrugapprovals.orggoogle.comgoogle.com The amino group can undergo a plethora of reactions, including:

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Diazonium salts are highly versatile intermediates that can be converted to a wide range of functional groups, including halogens (Sandmeyer reaction), hydroxyl, and cyano groups.

Amide and Sulfonamide Formation: The amino group can react with acyl chlorides or sulfonyl chlorides to form the corresponding amides or sulfonamides, respectively.

Nucleophilic Aromatic Substitution: The amino group can act as a nucleophile in reactions with activated aromatic systems. For example, the synthesis of Pazopanib involves the reaction of 2-amino-5-methylbenzenesulfonamide with a substituted pyrimidine (B1678525). rroij.comnewdrugapprovals.orggoogle.comgoogle.com

The table below outlines the key transformation of the nitro group and subsequent reactions of the resulting amine.

| Starting Material | Reagents and Conditions | Product | Subsequent Reactions |

| This compound | H₂, Catalyst (Pd/C or Raney Ni) | 2-Amino-5-methylbenzenesulfonamide | Diazotization, Amide formation, Nucleophilic aromatic substitution |

| 2-Amino-5-methylbenzenesulfonamide | NaNO₂, HCl | 5-Methyl-2-sulfamoylbenzenediazonium chloride | Sandmeyer reaction, Azo coupling |

| 2-Amino-5-methylbenzenesulfonamide | Acyl chloride, Base | N-(2-Methyl-5-sulfamoylphenyl)amide | Further functionalization |

| 2-Amino-5-methylbenzenesulfonamide | Substituted pyrimidine | Precursor to Pazopanib | Cyclization, further substitution |

Strategies for Introducing Additional Substituents onto the Aromatic Ring through Directed Functionalization

The existing methyl and nitro groups on the aromatic ring of this compound direct the position of further electrophilic aromatic substitution reactions. The methyl group is an ortho-, para-directing activator, while the nitro group is a meta-directing deactivator. The sulfonamide group is also a meta-directing deactivator. The interplay of these directing effects determines the regioselectivity of subsequent substitutions.

Based on the principles of electrophilic aromatic substitution, the introduction of new substituents would likely occur at positions influenced by these existing groups. masterorganicchemistry.comscribd.comma.edulibretexts.org For example, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the incoming nitro group would be directed to the positions meta to the existing nitro and sulfonamide groups and ortho/para to the methyl group. masterorganicchemistry.comscribd.comma.edulibretexts.org Similarly, halogenation with a halogen and a Lewis acid catalyst would follow the same regiochemical principles.

While specific experimental data on the further electrophilic substitution of this compound is not extensively detailed in the provided search results, the outcomes can be predicted based on established reactivity patterns of substituted benzene (B151609) rings.

The table below indicates the predicted major products for common electrophilic aromatic substitution reactions on this compound.

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Methyl-2,X-dinitrobenzene-1-sulfonamide |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | X-Bromo-5-methyl-2-nitrobenzene-1-sulfonamide |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | X-Alkyl-5-methyl-2-nitrobenzene-1-sulfonamide |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | X-Acyl-5-methyl-2-nitrobenzene-1-sulfonamide |

Note: 'X' denotes the position of substitution, which would be determined by the combined directing effects of the existing substituents.

Formation of Novel Heterocyclic Ring Systems Incorporating the Sulfonamide Moiety

The this compound scaffold, particularly after transformation of the nitro group to an amine, is a valuable precursor for the synthesis of various heterocyclic ring systems. The resulting 2-amino-5-methylbenzenesulfonamide contains an ortho-disposed amino and sulfonamido group, which can participate in cyclization reactions to form fused heterocyclic structures.

Quinoxalines: Ortho-phenylenediamines are common starting materials for the synthesis of quinoxalines. By analogy, 2-amino-5-methylbenzenesulfonamide, which is an ortho-amino-sulfonamide, can be condensed with α-dicarbonyl compounds to form quinoxaline (B1680401) derivatives bearing a sulfonamide group. These reactions can often be carried out under catalyst-free conditions in a suitable solvent like ethanol.

Triazoles: The amino group of 2-amino-5-methylbenzenesulfonamide can be converted to an azide (B81097) via diazotization followed by reaction with sodium azide. The resulting azide can then undergo cycloaddition reactions with alkynes or activated nitriles to form 1,2,3-triazole rings.

The following table provides examples of heterocyclic systems that can be synthesized from derivatives of this compound.

| Precursor | Reaction Partner | Heterocyclic System |

| 2-Amino-5-methylbenzenesulfonamide | α-Dicarbonyl compound | Quinoxaline |

| 2-Azido-5-methylbenzenesulfonamide | Alkyne | 1,2,3-Triazole |

| 2-Amino-5-methylbenzenesulfonamide | Phosgene or equivalent | Benzisothiazole-1,1-dioxide derivative |

Design and Synthesis of Hybrid Molecules with a this compound Core Structure

The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activities. nih.gov The this compound core structure is an attractive scaffold for the design of such hybrid molecules.

One prominent example of a hybrid molecule derived from a related structure is the anticancer drug Pazopanib . innospk.comrroij.comnewdrugapprovals.orggoogle.comgoogle.com The synthesis of Pazopanib utilizes 2-amino-5-methylbenzenesulfonamide as a key building block, which is coupled with a substituted pyrimidine that is also linked to a dimethyl-indazole moiety. rroij.comnewdrugapprovals.orggoogle.comgoogle.com This complex molecule combines the sulfonamide pharmacophore with other biologically active heterocyclic systems.

Other strategies for creating hybrid molecules include:

Linking to other pharmacophores: The sulfonamide nitrogen or the amino group (after nitro reduction) can be used as a point of attachment to link the this compound core to other known pharmacophores, such as benzothiazole, triazine, or chalcone moieties. dergipark.org.trnih.gov

Incorporation into larger scaffolds: The entire this compound unit can be incorporated as a substructure within a larger, more complex molecular architecture.

The design of these hybrid molecules is often guided by the desire to target multiple biological pathways or to improve the pharmacokinetic properties of the individual components.

The table below presents examples of hybrid molecule concepts incorporating the this compound core.

| Core Structure | Linked Pharmacophore/Moiety | Potential Application Area |

| 2-Amino-5-methylbenzenesulfonamide | Substituted pyrimidine-indazole | Anticancer (e.g., Pazopanib) |

| This compound | Benzothiazole | Antimicrobial, Anticancer |

| This compound | Triazine | Anticancer |

| N-(4-(4-acetylphenoxy)phenyl)-2-methyl-5-nitrobenzenesulphonamide | Chalcone | Antimicrobial, Anticancer |

Role of 5 Methyl 2 Nitrobenzene 1 Sulfonamide As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The utility of nitrobenzenesulfonamides as precursors is well-documented, particularly in the pharmaceutical industry. A structurally related isomer, 2-methyl-5-nitrobenzenesulfonamide (B103893), serves as a crucial starting material for producing 2-methyl-5-aminobenzenesulfonamide. This transformation is a simple yet critical reduction of the nitro group to an amine.

This resulting amino compound, 5-amino-2-methylbenzenesulfonamide (B32415), is a key intermediate in the synthesis of Pazopanib. rroij.comgoogle.com Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma and soft-tissue sarcoma. nih.gov The synthesis involves coupling 5-amino-2-methylbenzenesulfonamide with a substituted pyrimidine (B1678525) derivative to construct the final drug molecule. rroij.comgoogle.com The process highlights the role of the nitro-substituted sulfonamide as a masked form of the essential amine, which is revealed at a later stage of the synthesis.

The general synthetic pathway is outlined below:

Table 1: Synthesis of Pazopanib Intermediate| Step | Starting Material | Reagent(s) | Product | Purpose of Transformation |

|---|---|---|---|---|

| 1 | p-Nitrotoluene | Chlorosulfonic Acid | 2-Methyl-5-nitrobenzenesulfonyl chloride | Introduction of the sulfonyl group. google.com |